molecular formula C6H10F3NO6 B566048 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt CAS No. 153530-52-0

4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt

Cat. No. B566048
CAS RN: 153530-52-0
M. Wt: 249.142
InChI Key: SXPPSAMXQDRKHA-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt is a biochemical compound with the CAS Number 153530-52-0 . It has a molecular formula of C4H9NO4.C2HF3O2 and a molecular weight of 249.14 . This compound is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt can be represented by the SMILES string: OC(O)CC@HC(O)=O.FC(F)(C(O)=O)F . The InChI string representation is: InChI=1S/C4H9NO4.C2HF3O2/c5-2(4(8)9)1-3(6)7;3-2(4,5)1(6)7/h2-3,6-7H,1,5H2,(H,8,9);(H,6,7)/t2-;/m0./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt include a molecular weight of 249.14 and an accurate mass of 249.04 . It is typically stored and transported at room temperature .

properties

IUPAC Name

(2S)-2-amino-4,4-dihydroxybutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4.C2HF3O2/c5-2(4(8)9)1-3(6)7;3-2(4,5)1(6)7/h2-3,6-7H,1,5H2,(H,8,9);(H,6,7)/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPPSAMXQDRKHA-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.